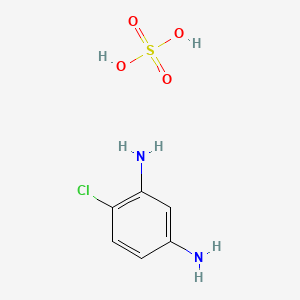
4-chlorobenzene-1,3-diamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzene-1,3-diamine;sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-benzenediamine. This can be achieved through various methods, including the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of advanced technologies and equipment ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of 4-chlorobenzene-1,3-diamine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a solvent such as ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from the reactions of 4-chlorobenzene-1,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chlorinated quinones, while reduction reactions may produce amines .
Scientific Research Applications
4-chlorobenzene-1,3-diamine;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chlorobenzene-1,3-diamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. It may also interact with cellular membranes and other biological structures, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzene-1,2-diamine: This compound is similar in structure but differs in the position of the chlorine atom.
4-chloro-1,3-phenylenediamine: This compound is another isomer with similar properties but different reactivity
Uniqueness
4-chlorobenzene-1,3-diamine;sulfuric acid is unique due to its specific combination of 4-chlorobenzene-1,3-diamine and sulfuric acid. This combination results in distinct chemical and physical properties that make it suitable for various applications in research and industry .
Properties
CAS No. |
68239-80-5 |
|---|---|
Molecular Formula |
C6H9ClN2O4S |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
4-chlorobenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
InChI Key |
MQCUGDYVDRIJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O |
Related CAS |
68239-80-5 84540-39-6 5131-60-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















